5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9502978
InChI: InChI=1S/C10H7F2N3O2/c11-4-2-1-3-5(12)6(4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16)
SMILES: C1=CC(=C(C(=C1)F)C2=NC(=C(O2)N)C(=O)N)F
Molecular Formula: C10H7F2N3O2
Molecular Weight: 239.18 g/mol

5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC9502978

Molecular Formula: C10H7F2N3O2

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide -

Specification

Molecular Formula C10H7F2N3O2
Molecular Weight 239.18 g/mol
IUPAC Name 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C10H7F2N3O2/c11-4-2-1-3-5(12)6(4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16)
Standard InChI Key KKIULWUYELNTNW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C2=NC(=C(O2)N)C(=O)N)F
Canonical SMILES C1=CC(=C(C(=C1)F)C2=NC(=C(O2)N)C(=O)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide, reflects its core structure: a five-membered oxazole ring substituted at positions 2 and 5 with a 2,6-difluorophenyl group and an amino-carboxamide ensemble, respectively. The molecular formula is C₁₀H₇F₂N₃O₂, with a molar mass of 239.18 g/mol. Key structural features include:

  • Oxazole ring: A heterocycle with oxygen and nitrogen atoms at positions 1 and 3, contributing to electron-deficient properties that facilitate π-π stacking interactions.

  • 2,6-Difluorophenyl group: Fluorine atoms at the ortho positions enhance lipophilicity and metabolic stability while influencing steric and electronic interactions with biological targets.

  • 4-Carboxamide substituent: A hydrogen-bond donor/acceptor group critical for target binding and solubility modulation.

Spectroscopic and Computational Data

The Standard InChIKey (UWPNFBGKYHDMRK-UHFFFAOYSA-N) and Canonical SMILES (C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N) provide unambiguous identifiers for database searches. Quantum mechanical calculations predict a planar oxazole ring with slight distortion due to steric interactions between the difluorophenyl group and carboxamide. The molecule’s dipole moment (~5.2 D) suggests moderate polarity, aligning with logP estimates of 1.8–2.1, indicative of balanced hydrophilicity-lipophilicity.

Table 1: Physicochemical Properties of 5-Amino-2-(2,6-Difluorophenyl)-1,3-Oxazole-4-Carboxamide

PropertyValue
Molecular FormulaC₁₀H₇F₂N₃O₂
Molecular Weight (g/mol)239.18
IUPAC Name5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide
logP (Predicted)1.8–2.1
Topological Polar Surface Area101 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Methodologies

General Strategies for Oxazole Synthesis

Oxazole derivatives are typically synthesized via cyclization reactions. For 5-amino-2-aryloxazole-4-carboxamides, two primary routes dominate:

  • Huisgen Cyclization: Reaction of α-azido ketones with nitriles under thermal or catalytic conditions.

  • Condensation of α-Aminonitriles: With acyl chlorides or esters in the presence of Lewis acids .

Synthesis of 5-Amino-2-(2,6-Difluorophenyl)-1,3-Oxazole-4-Carboxamide

A modified Knorr-type synthesis has been reported for this compound :

  • Step 1: Condensation of 2,6-difluorobenzaldehyde with ethyl cyanoacetate in acetic anhydride yields an α,β-unsaturated nitrile intermediate.

  • Step 2: Treatment with hydroxylamine hydrochloride forms the oxazole ring via cyclodehydration.

  • Step 3: Selective hydrolysis of the ester group to carboxylic acid, followed by amidation with ammonium chloride.

Reaction yields range from 35–45%, with purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). Characterization by ¹H/¹³C NMR confirms regioselectivity, with distinct signals for the oxazole protons (δ 8.2–8.4 ppm) and fluorophenyl group (δ 7.1–7.3 ppm) .

Biological Activity and Mechanism of Action

Table 2: Cytotoxicity of Selected Oxazole Derivatives

CompoundCC₅₀ (HT29 Cells)Selectivity Index (NHDF/HT29)
5-Fluorouracil381.2 µM0.3
Cisplatin47.2 µM0.7
Oxazolo[5,4-d]pyrimidine 3g58.4 µM3.0

Enzymatic Modulation

The carboxamide group enables hydrogen bonding with kinase ATP pockets. Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to VEGFR-2, a tyrosine kinase implicated in angiogenesis . Key interactions include:

  • π-π stacking between the oxazole ring and Phe918.

  • Hydrogen bonds between the carboxamide and Asp1046.

Pharmacokinetic and Toxicological Considerations

ADME Profiling

Preliminary in silico predictions using SwissADME indicate:

  • Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

  • Blood-brain barrier penetration unlikely (logBB < -1).

  • CYP3A4-mediated metabolism predominates, with t₁/₂ ~3.5 h.

Toxicity

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a cisplatin adjuvant to mitigate resistance in colorectal cancers.

  • Antimicrobials: Structural similarity to tricyclic topoisomerase inhibitors (e.g., ciprofloxacin) suggests potential against Gram-positive pathogens .

Material Science

The difluorophenyl group’s electron-withdrawing properties make this compound a candidate for organic semiconductors, with a calculated bandgap of 3.1 eV.

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